(2-Bromo-4-fluorophenyl)methanamine
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Overview
Description
(2-Bromo-4-fluorophenyl)methanamine is an organic compound with the molecular formula C7H7BrFN. It is a derivative of benzylamine, where the benzene ring is substituted with bromine and fluorine atoms at the 2 and 4 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-fluorophenyl)methanamine typically involves the bromination and fluorination of benzylamine derivatives. One common method includes the reaction of 4-fluorobenzylamine with bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-fluorophenyl)methanamine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce imines .
Scientific Research Applications
(2-Bromo-4-fluorophenyl)methanamine has several applications in scientific research:
Medicinal chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials science: The compound is explored for its potential in creating advanced materials with specific electronic properties.
Biological studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (2-Bromo-4-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may act by inhibiting enzyme activity or modulating receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-4-chlorophenyl)methanamine
- (2-Bromo-4-methylphenyl)methanamine
- (2-Bromo-4-nitrophenyl)methanamine
Uniqueness
Compared to its analogs, (2-Bromo-4-fluorophenyl)methanamine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials with enhanced performance .
Biological Activity
(2-Bromo-4-fluorophenyl)methanamine is a halogenated aromatic amine that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine atoms in its structure enhances its reactivity and binding affinity to various biological targets, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by:
- Bromine (Br) and Fluorine (F) substituents on the phenyl ring.
- An amine group (-NH2) that plays a crucial role in its biological interactions.
The electronegativity and size of the halogen atoms significantly influence the compound's reactivity, stability, and overall biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzyme activity, affecting metabolic pathways.
- Receptor Modulation : It can modulate receptor functions, leading to various physiological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
Antimicrobial Activity
Studies have shown that compounds with similar structures possess antimicrobial properties. The unique combination of bromine and fluorine may enhance the compound's efficacy against bacterial strains such as Micrococcus luteus and other pathogens .
Anticancer Potential
Preliminary investigations suggest that this compound may have anticancer properties. Its structural features allow it to interact with cancer-related molecular targets, potentially inhibiting tumor growth.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of derivatives containing the 2-bromo-4-fluorophenyl moiety against various bacterial strains. Results indicated significant inhibition zones, suggesting potent antibacterial properties .
- Anticancer Research : Research involving analogs of this compound demonstrated selective cytotoxicity against cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
Comparison with Similar Compounds
The biological activity of this compound can be compared with other halogenated compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
(2-Bromo-4-chlorophenyl)methanamine | Contains chlorine instead of fluorine | Moderate antimicrobial activity |
(2-Bromo-4-nitrophenyl)methanamine | Contains a nitro group | Enhanced anticancer properties |
(2-Bromo-4-methylphenyl)methanamine | Contains a methyl group | Variable activity depending on substitution |
The presence of fluorine in this compound is particularly notable for enhancing lipophilicity and receptor binding affinity compared to its analogs.
Properties
IUPAC Name |
(2-bromo-4-fluorophenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c8-7-3-6(9)2-1-5(7)4-10/h1-3H,4,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWESNUOWFSWAKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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